molecular formula C8H12ClNO B6143937 3-(1-aminoethyl)phenol hydrochloride CAS No. 1181458-80-9

3-(1-aminoethyl)phenol hydrochloride

Cat. No. B6143937
CAS RN: 1181458-80-9
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)phenol hydrochloride is a chemical compound with the CAS Number: 1181458-80-9 . It has a molecular weight of 173.64 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 173.64 . More specific physical and chemical properties, such as melting point or solubility, were not found in the available resources.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound, has been extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. It has shown potential in modulating lipid and glucose metabolism, suggesting its use in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize its biological and pharmacological effects for practical applications as a natural food additive (Naveed et al., 2018).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives, due to their chemical properties and traditional medicinal value, have gained attention in anticancer research. Their potential as traditional and synthetic antitumor agents has been highlighted, with a call for further exploration to optimize their medicinal applications (De et al., 2011).

Pharmacological Activities of Aminophenoxazinones

Aminophenoxazinones, derived from plant metabolism, exhibit significant pharmacological activities. Their applications as anticancer drugs for various cancer types and other activities such as antibacterial, antifungal, antiviral, and antiparasitic have been documented, underlining the importance of further research to explore their drug potential and activity levels (Zorrilla et al., 2021).

Polyphenols and Protein–Phenolic Interactions

Research on polyphenols, including their interactions with proteins and the resulting changes in structural, functional, and nutritional properties, has been significant. These interactions are influenced by various factors, including temperature, pH, and the type of phenolic compounds, pointing to the complexity of protein and phenolic compound interactions and their potential health benefits (Ozdal et al., 2013).

Bound Phenolics in Foods

The study of bound phenolic compounds in food, their absorption mechanisms, and the potential food processes to release phenolics associated with cell walls have been reviewed. This highlights the need for new processing and determining methodologies to release bound phenolics for quality control in the functional food industry (Acosta-Estrada et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(1-aminoethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648991
Record name 3-(1-Aminoethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856563-08-1, 123982-81-0
Record name 3-(1-Aminoethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Aminoethyl)phenol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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